molecular formula C6H6ClNO2S B1528563 Methyl (5-chloro-thiazol-2-yl)acetate CAS No. 1392804-31-7

Methyl (5-chloro-thiazol-2-yl)acetate

Cat. No.: B1528563
CAS No.: 1392804-31-7
M. Wt: 191.64 g/mol
InChI Key: NQSJGYHWWYGOAB-UHFFFAOYSA-N
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Description

Methyl (5-chloro-thiazol-2-yl)acetate ( 1392804-31-7) is a valuable ester derivative in medicinal chemistry and pharmaceutical research, serving as a key synthetic intermediate for the construction of more complex bioactive molecules . Its molecular formula is C 6 H 6 ClNO 2 S, and it has a molecular weight of 191.64 g/mol . The compound features both a chloro-substituted thiazole ring and an acetate ester moiety, making it a versatile building block for nucleophilic substitution and condensation reactions. This compound is of significant research interest due to its structural similarity to a novel class of N -(thiazol-2-yl)-benzamide analogs that have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These antagonists act as negative allosteric modulators, providing crucial pharmacological tools for probing ZAC's physiological functions, which are currently not well understood . As such, this compound provides a critical synthetic handle for researchers developing new tool compounds to explore ion channel biology and signal transduction. Safety Information: This compound requires careful handling. It carries the signal word "Warning" and may be harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation (Hazard Statements H302, H315, H319, H335) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements before use. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(5-chloro-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-10-6(9)2-5-8-3-4(7)11-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSJGYHWWYGOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-31-7
Record name methyl 2-(5-chloro-1,3-thiazol-2-yl)acetate
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Scientific Research Applications

Chemical Synthesis

Intermediate in Drug Development:
Methyl (5-chloro-thiazol-2-yl)acetate serves as an essential intermediate in the synthesis of more complex thiazole derivatives. These derivatives are often utilized in drug development due to their biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis typically involves acylation reactions with chloroacetic acid, optimized for yield and purity through careful control of reaction conditions such as temperature and catalyst choice.

Biological Applications

Antimicrobial Activity:
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this compound have been tested against various microbial strains, showcasing effective inhibition . The structure-activity relationship (SAR) studies indicate that modifications at the thiazole ring can enhance antibacterial efficacy.

Anticancer Properties:
this compound and its derivatives are being explored for their potential in cancer therapy. A study highlighted the synthesis of thiazole-linked compounds that showed promising anticancer activity against several cancer cell lines, including HCT-116 and HepG2 . The presence of specific substituents on the thiazole ring was found to correlate with increased cytotoxicity, making these compounds candidates for further development in oncological treatments.

Industrial Applications

Agrochemical Development:
Beyond medicinal chemistry, this compound is also applied in the agrochemical industry. Thiazole derivatives are known to function as herbicides and fungicides, contributing to crop protection strategies. The ability to modify the thiazole structure allows for the design of effective agrochemicals that can target specific pests or diseases.

Case Studies

Study Focus Findings
Siddiqui et al. (2020)Anticancer ActivitySynthesized pyridazinone-thiazole hybrids; one compound showed significant activity with an IC50 of 24.38 mg/kg in seizure models .
Evren et al. (2019)Anticancer ScreeningDeveloped N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides; demonstrated strong selectivity against A549 lung adenocarcinoma cells .
Łączkowski et al. (2020)Anticonvulsant PropertiesSynthesized new thiazoles; compounds showed protective effects in electroshock tests .

Mechanism of Action

The mechanism by which Methyl (5-chloro-thiazol-2-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent/Ring System Molecular Formula Key Properties/Applications Reference
This compound 5-Cl, thiazole C₆H₆ClNO₂S Predicted CCS values; no bioactivity data
Methyl (5-cyanothiazol-2-yl)acetate 5-CN, thiazole C₇H₅N₃O₃S Higher electrophilicity; fragment-based drug discovery
2-(5-Chlorothiazol-2-yl)acetic Acid 5-Cl, thiazole (-COOH) C₅H₄ClNO₂S Increased polarity; potential prodrug candidate
Ethyl (5-chlorobenzo[d]thiazol-2-yl)glycinate 5-Cl, benzothiazole C₁₁H₁₁ClN₂O₂S Fused aromatic system; antitumor applications
Ethyl 2-[(5-methyl-thiadiazol-2-yl)thio]acetate 5-Me, thiadiazole C₇H₁₀N₂O₂S₂ Thioether linkage; antioxidant potential

Biological Activity

Methyl (5-chloro-thiazol-2-yl)acetate is a thiazole derivative known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and agriculture, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves acylation reactions, where chloroacetic acid reacts with thiazole derivatives under specific conditions to yield the target compound. Optimization of reaction parameters such as temperature and catalyst choice is crucial for enhancing yield and purity.

1. Antimicrobial Properties

Thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds with thiazole rings can effectively inhibit the growth of various bacterial and fungal strains. For instance, a series of synthesized thiazoles demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 15.62 mM against Staphylococcus aureus and Escherichia coli respectively .

Microorganism MIC (mM) Reference
Staphylococcus aureus3.92–15.62
Escherichia coli4.51–4.60
Candida albicans3.92–4.01
Aspergillus niger4.01–4.23

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly when modified into various analogs. Several studies have reported that thiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of anti-apoptotic proteins like Bcl-2 .

For example, one study found that certain thiazole-linked compounds exhibited IC50 values less than that of standard drugs like doxorubicin against various cancer cell lines .

Cell Line IC50 (µg/mL) Reference
A-431<1.98
U251<10
HepG2<10

3. Anti-inflammatory Effects

Thiazoles are also noted for their anti-inflammatory properties, which are attributed to their ability to modulate inflammatory pathways and cytokine production. This makes them potential candidates for treating inflammatory diseases .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple biological targets due to its structural characteristics:

  • Antimicrobial Activity : Likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Anticancer Activity : Involves induction of apoptosis through modulation of signaling pathways related to cell cycle regulation.
  • Anti-inflammatory Activity : May involve inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

  • Antimicrobial Efficacy Against MRSA : A novel thiazole compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating resistant infections .
  • Cytotoxicity in Cancer Models : Thiazole derivatives have shown selective cytotoxicity in human glioblastoma and melanoma models, suggesting their utility in targeted cancer therapies .

Preparation Methods

General Synthetic Approach

The preparation of methyl (5-chloro-thiazol-2-yl)acetate typically involves the following key steps:

  • Formation of the 5-chloro-thiazole ring system.
  • Introduction of the acetyl or acetic acid moiety at the 2-position of the thiazole.
  • Esterification of the acetic acid derivative to the methyl ester.

Preparation of 5-Chloro-Thiazole Precursors

The 5-chloro substituent on the thiazole ring is often introduced via halogenation reactions or by using chlorinated thiazole intermediates. For example, chlorination of thiazole derivatives or substitution reactions on preformed thiazole rings are common.

Example process:

  • Chlorination of 2-substituted thiazoles under controlled conditions with gaseous hydrochloric acid in organic solvents like ethyl acetate or butyl acetate at temperatures below 10°C to avoid side reactions. The reaction mixture is then allowed to stand at room temperature to complete the chlorination.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at the 2-position of the thiazole ring can be introduced by nucleophilic substitution or by using mercapto-substituted thiazole acetic acid derivatives.

  • One approach involves nucleophilic substitution on 4,7-dichloroquinoline with 2-mercapto-4-methyl-5-thiazoleacetic acid under optimized solvent and temperature conditions. For instance, using dry ethanol as solvent at 50°C for 4 hours yields good conversion to the acetic acid intermediate.

Esterification to this compound

The final step is the esterification of the 5-chloro-thiazol-2-yl acetic acid to the methyl ester. This is commonly achieved by:

  • Acid-catalyzed esterification using methanol and an acid catalyst.
  • Alternatively, Steglich esterification, which uses coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at low temperatures (0°C to room temperature), is employed to obtain the methyl ester with high purity and yield.

Detailed Experimental Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Chlorination of thiazole Gaseous HCl in ethyl acetate or butyl acetate <10°C (ice cooling), then room temp Overnight standing ~75% (for chlorinated thiazole intermediates) Careful pH adjustment post-reaction to 6–7 with NaOH
Nucleophilic substitution for acetic acid intermediate 2-mercapto-4-methyl-5-thiazoleacetic acid + 4,7-dichloroquinoline, triethylamine catalyst 50°C 4 h Optimized for high yield (exact % varies) Dry ethanol solvent preferred for better selectivity
Esterification (Steglich method) EDC, DMAP, methanol or CH2Cl2 solvent 0°C to room temp 1–24 h High purity methyl ester obtained Purification by recrystallization or chromatography

Additional Notes from Research Findings

  • The chlorination step requires strict temperature control to avoid over-chlorination or decomposition of the thiazole ring.
  • Solvent choice significantly affects the nucleophilic substitution efficiency; dry ethanol at moderate temperatures is superior to acetonitrile or methanol in some cases.
  • Steglich esterification offers mild reaction conditions that preserve sensitive functional groups and provide high selectivity for methyl ester formation.
  • Purification often involves washing with aqueous acid/base solutions and drying over sodium sulfate, followed by distillation or recrystallization to isolate the pure methyl ester.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Yield Reference
Chlorination of thiazole Saturation with gaseous HCl in organic solvent Gaseous HCl, ethyl/butyl acetate <10°C, then RT overnight ~75%
Acetic acid side chain introduction Nucleophilic substitution on dichloroquinoline 2-mercapto-4-methyl-5-thiazoleacetic acid, triethylamine 50°C, 4 h, dry EtOH Optimized yield
Esterification to methyl ester Steglich esterification EDC, DMAP, MeOH or CH2Cl2 0°C to RT, 1–24 h High purity

Q & A

Advanced Research Question

  • Molecular docking (AutoDock Vina or Schrödinger Glide) can model interactions with bacterial enzymes (e.g., E. coli DNA gyrase). Use the PubChem database (CID: 726271) to retrieve 3D coordinates for docking .
  • QSAR models built using descriptors like ClogP and topological polar surface area (TPSA) can predict antimicrobial activity. For example, thiazole derivatives with TPSA <90 Ų often show better membrane permeability .
  • MD simulations (GROMACS) over 100 ns trajectories assess binding stability in physiological conditions .

How can reaction pathways for functionalizing this compound be designed to avoid competing nucleophilic attacks?

Basic Research Question

  • Protecting group strategies : Temporarily block the ester group with tert-butyl dimethylsilyl (TBS) before introducing nucleophiles (e.g., amines) at the thiazole C-5 position.
  • Selective catalysts : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings at the chloro-substituted position, as demonstrated for aryl-thiazole hybrids .
  • Low-temperature kinetics : Conduct reactions at −20°C to suppress ester hydrolysis, as seen in analogous syntheses of imidazole-thioacetates .

What analytical workflows are recommended for detecting trace impurities in this compound batches?

Advanced Research Question

  • LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) identifies impurities at ppm levels. For example, unreacted 2-amino-5-chlorothiazole can be detected via m/z 175.1 [M+H]⁺ .
  • GC-MS headspace analysis monitors volatile byproducts like methyl chloroacetate (retention time: 8.2 min on DB-5MS column) .
  • ICP-OES quantifies residual metal catalysts (e.g., Pd <10 ppm) from cross-coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (5-chloro-thiazol-2-yl)acetate
Reactant of Route 2
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Methyl (5-chloro-thiazol-2-yl)acetate

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